molecular formula C12H18O B082628 (3-Propoxypropyl)benzene CAS No. 14289-73-7

(3-Propoxypropyl)benzene

Cat. No.: B082628
CAS No.: 14289-73-7
M. Wt: 178.27 g/mol
InChI Key: VUNSFNVCZZAWNV-UHFFFAOYSA-N
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Description

(3-Propoxypropyl)benzene is a benzene derivative featuring a propyl chain substituted with a propoxy group (-OCH₂CH₂CH₃) at the third carbon position. The propoxypropyl substituent introduces both hydrophobic and ether-linked functional groups, influencing its physicochemical properties and reactivity compared to simpler benzene derivatives.

Properties

CAS No.

14289-73-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-propoxypropylbenzene

InChI

InChI=1S/C12H18O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3

InChI Key

VUNSFNVCZZAWNV-UHFFFAOYSA-N

SMILES

CCCOCCCC1=CC=CC=C1

Canonical SMILES

CCCOCCCC1=CC=CC=C1

Other CAS No.

14289-73-7

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Reactivity Differences: (3-Bromopropoxy)benzene (CAS 588-63-6) contains a bromine atom, making it highly reactive in nucleophilic substitution (SN₂) reactions compared to non-halogenated analogs like this compound. This property is critical in pharmaceutical intermediates . The chloro-methoxy derivative () combines halogen and ether groups, offering dual reactivity pathways for functionalization, whereas this compound lacks halogens, limiting its use in cross-coupling reactions .

Physical Properties :

  • 1-Isopropyl-4-(3-(methoxymethoxy)propyl)benzene (CAS 180274-18-4) has a larger molecular weight (222.32 g/mol) and branched structure, leading to lower solubility in polar solvents compared to linear-chain analogs like this compound .
  • Alkoxy groups (e.g., -OCH₃, -OCH₂CH₂CH₃) generally enhance solubility in organic solvents but reduce thermal stability compared to alkyl-substituted benzenes .

In contrast, this compound’s non-halogenated structure may favor applications requiring inertness, such as lubricants or plasticizers . Methoxymethoxy-substituted compounds () exhibit steric hindrance, making them useful in asymmetric synthesis, whereas this compound’s linear chain offers fewer stereochemical complexities .

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